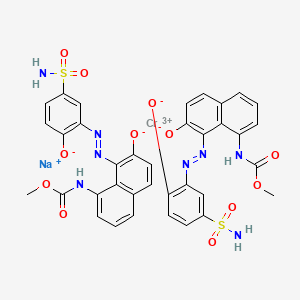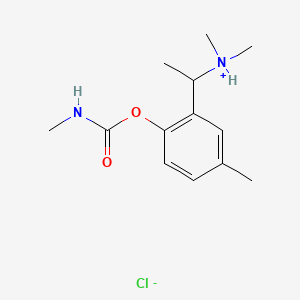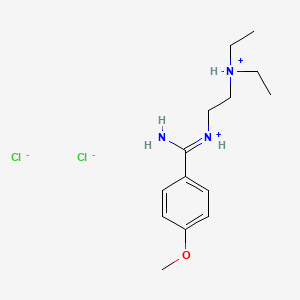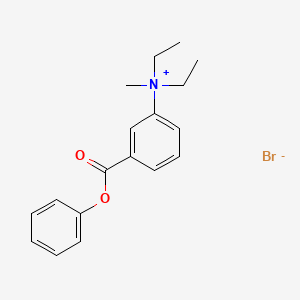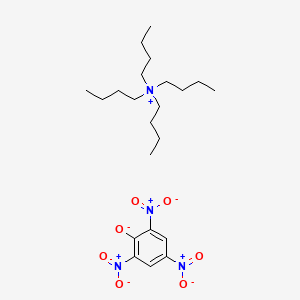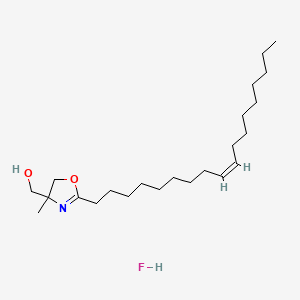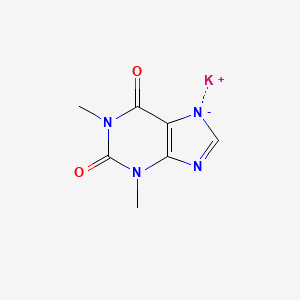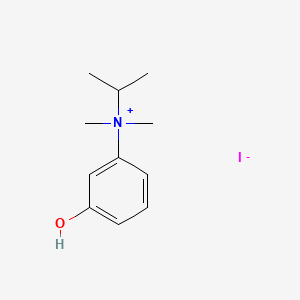
(3-Hydroxyphenyl)isopropyldimethylammonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-Hydroxyphenyl)isopropyldimethylammonium iodide is a quaternary ammonium compound with the molecular formula C11H18NO.I. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a hydroxyphenyl group, an isopropyl group, and a dimethylammonium group, all bonded to an iodide ion.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-Hydroxyphenyl)isopropyldimethylammonium iodide typically involves the reaction of 3-hydroxyphenyl isopropyl ketone with dimethylamine in the presence of an iodinating agent. The reaction conditions often include:
Temperature: Moderate temperatures (around 50-70°C) to facilitate the reaction.
Solvent: Polar solvents like ethanol or methanol to dissolve the reactants.
Catalyst: Acidic catalysts such as hydrochloric acid to promote the formation of the quaternary ammonium salt.
Industrial Production Methods: On an industrial scale, the production of this compound involves continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Types of Reactions:
Oxidation: The hydroxyphenyl group can undergo oxidation to form quinones.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The iodide ion can be substituted with other halides or nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar solvents.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted ammonium salts.
Applications De Recherche Scientifique
(3-Hydroxyphenyl)isopropyldimethylammonium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in studies involving cell signaling and neurotransmission.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of (3-Hydroxyphenyl)isopropyldimethylammonium iodide involves its interaction with specific molecular targets, such as receptors and enzymes. The compound exerts its effects by modulating the activity of these targets, leading to changes in cellular signaling pathways. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neuronal activity and neurotransmission.
Comparaison Avec Des Composés Similaires
Candicine: A quaternary ammonium compound with a phenethylamine skeleton.
Edrophonium: A cholinesterase inhibitor used in the diagnosis of myasthenia gravis.
Comparison:
Uniqueness: (3-Hydroxyphenyl)isopropyldimethylammonium iodide is unique due to its specific structural features, such as the hydroxyphenyl group and the isopropyl group, which confer distinct chemical and biological properties.
Applications: While similar compounds like candicine and edrophonium have their own specific uses, this compound stands out for its versatility in various research fields.
Propriétés
Numéro CAS |
63977-51-5 |
|---|---|
Formule moléculaire |
C11H18INO |
Poids moléculaire |
307.17 g/mol |
Nom IUPAC |
(3-hydroxyphenyl)-dimethyl-propan-2-ylazanium;iodide |
InChI |
InChI=1S/C11H17NO.HI/c1-9(2)12(3,4)10-6-5-7-11(13)8-10;/h5-9H,1-4H3;1H |
Clé InChI |
YWPJUNSZBYZRBF-UHFFFAOYSA-N |
SMILES canonique |
CC(C)[N+](C)(C)C1=CC(=CC=C1)O.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



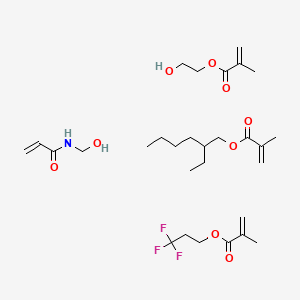


![magnesium;(4R)-4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B13770932.png)
